

The Producing Organism of Disorazol A: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Disorazol A, a potent polyketide macrolide with significant cytotoxic and antifungal properties, is a secondary metabolite produced by the myxobacterium Sorangium cellulosum. This guide provides an in-depth overview of the producing organism, the biosynthesis of **Disorazol A**, and the experimental methodologies employed in its study. Quantitative data on production yields and biological activity are presented, along with detailed protocols for key experiments. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

The Producing Organism: Sorangium cellulosum

Sorangium cellulosum is a Gram-negative, soil-dwelling myxobacterium known for its complex lifecycle, which includes the formation of fruiting bodies, and for its remarkably large genome. [1] This bacterium is a prolific producer of a diverse array of secondary metabolites with a wide range of biological activities.[1][2]

Several strains of Sorangium cellulosum have been identified as producers of disorazols:

Sorangium cellulosum So ce12: This is the original producing strain from which Disorazol A
was first isolated.[3][4] It is also known to produce other bioactive compounds, including
sorangicins, sorangiolides, and chivosazoles.



 Sorangium cellulosum So ce1875 and So ce427: These strains are known to produce a related family of compounds called Disorazol Z.[5][6]

The cultivation of Sorangium cellulosum can be challenging due to its slow growth rate and tendency to form aggregates.[7]

Biosynthesis of Disorazol A

Disorazol A is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated dis, has been identified and characterized.[3][4] The core dis gene cluster is approximately 58 kb in size and consists of the genes disA, disB, disC, and disD.[3] [8]

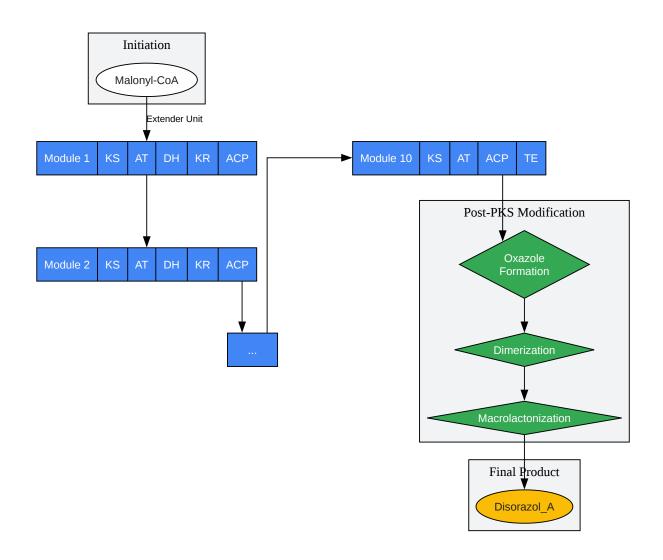
The biosynthesis is proposed to proceed as follows:

- Chain Assembly: The PKS machinery, encoded by disA, disB, and disC, assembles the polyketide backbone from malonyl-CoA extender units.[3]
- Oxazole Formation: Two oxazole rings are incorporated into the structure.[3]
- Dimerization and Macrolactonization: Two identical polyketide chains are dimerized and cyclized to form the final macrolide structure of **Disorazol A**.[3]

The gene disD encodes a discrete acyltransferase (AT) that is essential for the biosynthesis.[3]

Biosynthetic Pathway of Disorazol A





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Caption: Proposed biosynthetic pathway of **Disorazol A**.

Quantitative Data



Production of Disorazols

Compound	Producing Strain	Production Titer	Reference
Disorazol Z1	Sorangium cellulosum So ce1875	60-80 mg/L	[6]
Disorazol Z1	Myxococcus xanthus DK1622 (heterologous)	~0.2 mg/L	[6]
Disorazol Z1	Myxococcus xanthus DK1622 (Ptet promoter)	~1.8 mg/L	[6]

Cytotoxic Activity of Disorazols

Compound	Cell Line	IC50	Reference
Disorazol A1	Panel of cancer cell lines	2-42 pmol/L	[9]
Disorazol Z1	HepG2 (Hepatocellular carcinoma)	~4-5 fold less potent than A1	[9]
Disorazol Z1	U-2 OS (Osteosarcoma)	~4-5 fold less potent than A1	[9]
Disorazol Z1	Panel of human cancer cell lines	0.07-0.43 nM	[9]
Disorazol Z	KB/HeLa	0.8 nM (G2/M arrest)	[10]
Disorazol Z	HCT-116	0.25 nM (Caspase 3/7 activation)	[10]

Experimental Protocols Cultivation of Sorangium cellulosum So ce12

Medium (HS Medium):



• Glucose: 0.4%

• Casein peptone: 0.15%

• KNO3: 0.1%

MgSO4·7H2O: 0.1%

NaFe-EDTA: 0.008%

• HEPES: 0.2%

K2HPO4: 0.00625%

• CaCl2·2H2O: 0.0075%

• Agar: 1.5% (for solid medium)

• pH: 7.2

Cultivation Conditions:

- Inoculate S. cellulosum So ce12 into liquid HS medium.
- Incubate at 30°C with shaking at 160 rpm.[7]
- For secondary metabolite production, cultivate in SG medium.[7]

Identification of the dis Gene Cluster by Transposon Mutagenesis

This protocol provides a general overview of the transposon mutagenesis approach used to identify the dis gene cluster.

Workflow:





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Caption: Workflow for transposon mutagenesis.

Protocol:

- Transposon Delivery: A transposon, such as one based on the mariner element, is introduced into S. cellulosum So ce12 from an E. coli donor strain via conjugation.[7][11]
- Selection of Mutants: Transposon mutants are selected based on an antibiotic resistance marker carried on the transposon.[7]
- Screening for Non-producers: The mutant library is screened for clones that no longer produce **Disorazol A**. This can be done using analytical techniques like HPLC or through bioassays.
- Identification of Insertion Site: For non-producing mutants, the genomic DNA is extracted. The site of the transposon insertion is then identified, typically by sequencing the DNA flanking the transposon. This allows for the identification of the gene that was disrupted, leading to the discovery of the dis gene cluster.[12]

Cloning and Heterologous Expression of the dis Gene Cluster

Cloning:



- A bacterial artificial chromosome (BAC) library of S. cellulosum So ce12 genomic DNA is constructed.[3]
- The BAC library is screened to identify clones containing the dis gene cluster.
- The 58-kb dis core gene cluster is reconstituted from the identified BACs using techniques like Red/ET recombineering.[3][8]

Heterologous Expression in Myxococcus xanthus DK1622:

- The reconstituted dis gene cluster is cloned into an appropriate expression vector.
- The expression construct is introduced into the heterologous host, Myxococcus xanthus DK1622, via electroporation or conjugation.[3][6]
- Cultivation of M. xanthus:
 - Medium (CTT Medium):
 - Casitone: 1%
 - MgSO4·7H2O: 10 mM
 - Tris-HCl (pH 7.6): 8 mM
 - KPO4 (pH 7.6): 1 mM
 - Cultivation Conditions:
 - 1. Inoculate the recombinant M. xanthus strain into CTT medium supplemented with an appropriate antibiotic for selection.
 - 2. Add 2% (w/v) XAD-16 adsorber resin to the culture to capture the produced disorazols.
 - 3. Incubate at 30°C with shaking for 4-7 days.[13]
- Extraction and Analysis:
 - 1. Harvest the cells and XAD resin by centrifugation.



- 2. Extract the disorazols from the cell pellet and resin using organic solvents such as methanol and acetone.
- 3. Analyze the extracts for the presence of **Disorazol A** using HPLC-MS.

Conclusion

Sorangium cellulosum is the natural producer of the highly potent anticancer agent, **Disorazol A**. The elucidation of its biosynthetic pathway and the development of genetic tools, including heterologous expression systems, have opened avenues for the production of novel **disorazol a**nalogs with potentially improved therapeutic properties. The methodologies outlined in this guide provide a foundation for further research and development of this promising class of natural products.

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References

- 1. Sorangium cellulosum Wikipedia [en.wikipedia.org]
- 2. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic engineering and heterologous expression of the disorazol biosynthetic gene cluster via Red/ET recombineering PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disorazol Wikipedia [en.wikipedia.org]
- 5. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]



- 9. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a mariner-Based Transposon for Use in Sorangium cellulosum PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of the tubulin destabilizer disorazol in Sorangium cellulosum: biosynthetic machinery and regulatory genes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
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